Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate
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Overview
Description
Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclobutane, featuring a carboxylate ester and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate typically involves the reaction of a cyclobutane derivative with appropriate reagents to introduce the ester and ketone functionalities. One common method is the esterification of 3-oxocyclobutanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-oxocyclobutanecarboxylic acid.
Reduction: Methyl 1,2,2-trimethyl-3-hydroxycyclobutane-1-carboxylate.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate involves its interaction with various molecular targets. The ketone and ester functionalities allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
- Methyl 3-oxocyclobutanecarboxylate
- Ethyl 3-oxocyclobutanecarboxylate
- Methyl 3-oxocyclopentanecarboxylate
Comparison: Methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate is unique due to its additional methyl groups, which can influence its reactivity and interactions compared to its analogs. These structural differences can lead to variations in physical properties, such as boiling point and solubility, as well as differences in biological activity .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 1,2,2-trimethyl-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-8(2)6(10)5-9(8,3)7(11)12-4/h5H2,1-4H3 |
InChI Key |
JIPFNTDNKIWTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CC1(C)C(=O)OC)C |
Origin of Product |
United States |
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